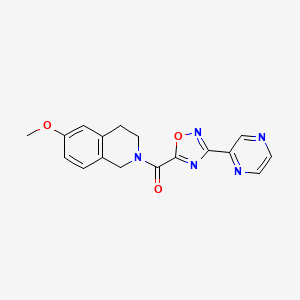

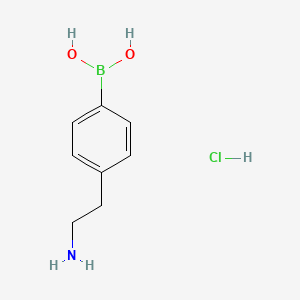

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride” is C10H16BClN2O4 . The molecular weight is 274.51 .Chemical Reactions Analysis

Boronic acids, such as “(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride”, are often used in Suzuki-Miyaura coupling reactions . They can also be used in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Borinic acids, including “(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride”, are used in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Catalysis

Borinic acids have been used in catalysis . Their enhanced Lewis acidity compared to boronic acids makes them effective catalysts in various chemical reactions .

Medicinal Chemistry

In the field of medicinal chemistry, borinic acids have shown potential. They have been studied for their bioactive properties , which could lead to the development of new therapeutic agents.

Polymer and Optoelectronics Materials

Borinic acids are used in the creation of polymer and optoelectronics materials . Their unique properties make them suitable for use in these advanced materials.

Sugar Sensor

“(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride” has been used to prepare a modified reduced graphene composite material. This material is used as a sugar sensor to detect analytes in fruit juice .

Detection of NADH and H2O2

A modified carbon electrode adsorbed with aminophenol, prepared using “(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride”, is used for the detection of NADH and H2O2 .

Synthesis of Diarylborinic Acids

“(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride” is used in the synthesis of diarylborinic acids and their four-coordinated analogs . These compounds have various applications in organic chemistry .

Coordination Chemistry

Borinic acids, including “(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride”, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . This makes them useful in various applications in coordination chemistry .

Mecanismo De Acción

Target of Action

The primary target of (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is the nucleus of cells . It acts as a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus .

Mode of Action

The compound interacts with its target, the nucleus, by facilitating the transport of other molecules into the nucleus . This is achieved through a combination of active and passive transport processes .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura (sm) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound is known to be relatively stable , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the successful delivery of cargo to the nucleus . This can be important for understanding the localization of metabolites, proteins, or chemical probes, or to increase therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .

Safety and Hazards

Propiedades

IUPAC Name |

[4-(2-aminoethyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4,11-12H,5-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXBUARWEVVOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCN)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)

![N-(3-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2788627.png)

![2,5-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2788629.png)

![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)

![2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2788631.png)

![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)

![5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2788634.png)

![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)

![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2788644.png)